molecular formula C19H21N3O3 B5848441 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine

1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No. B5848441
M. Wt: 339.4 g/mol
InChI Key: CPYNNCNTVMYANV-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine, also known as ENBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies. In

Scientific Research Applications

1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit potent anticonvulsant and anxiolytic effects in animal models, making it a potential candidate for the development of new drugs to treat these conditions. Additionally, 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA receptors, leading to a decrease in neuronal excitability and anxiolytic effects. Additionally, 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate.
Biochemical and physiological effects:
1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, leading to anxiolytic and antidepressant effects. Additionally, 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to decrease the levels of glutamate in the brain, leading to anticonvulsant effects.

Advantages and Limitations for Lab Experiments

1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yield and purity. Additionally, it has been extensively studied and its pharmacological effects are well characterized. However, there are also limitations to its use in laboratory experiments. 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine has poor solubility in water, which can make it difficult to administer to animals. Additionally, its effects on humans are not well understood, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of neurological and psychiatric disorders. Finally, research is needed to optimize the synthesis method and improve the solubility of 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine for use in laboratory experiments.
Conclusion:
In conclusion, 1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has shown potent anticonvulsant and anxiolytic effects in animal models. While there are limitations to its use in laboratory experiments, further research is needed to fully understand its potential applications in the treatment of neurological and psychiatric disorders.

Synthesis Methods

1-(2-ethylphenyl)-4-(3-nitrobenzoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with 3-nitrobenzoyl chloride. The resulting intermediate is then reacted with piperazine to obtain the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.

properties

IUPAC Name

[4-(2-ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-15-6-3-4-9-18(15)20-10-12-21(13-11-20)19(23)16-7-5-8-17(14-16)22(24)25/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYNNCNTVMYANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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